molecular formula C20H25N3OS B4514124 [2-(Cyclopentylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone

[2-(Cyclopentylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone

Cat. No.: B4514124
M. Wt: 355.5 g/mol
InChI Key: YYSBNCPIYUWGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylamino)-1,3-thiazol-4-ylmethanone is a structurally complex organic molecule featuring a thiazole core substituted with a cyclopentylamino group and linked via a methanone bridge to a 4-phenylpiperidine moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is known for its role in medicinal chemistry due to its ability to mimic thiazole-containing natural products and interact with biological targets. This compound’s dual functionality positions it as a candidate for therapeutic applications, particularly in oncology and neurology.

Properties

IUPAC Name

[2-(cyclopentylamino)-1,3-thiazol-4-yl]-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c24-19(18-14-25-20(22-18)21-17-8-4-5-9-17)23-12-10-16(11-13-23)15-6-2-1-3-7-15/h1-3,6-7,14,16-17H,4-5,8-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSBNCPIYUWGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylamino)-1,3-thiazol-4-ylmethanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions, such as hydrogenation, can be employed to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry: In chemistry, 2-(Cyclopentylamino)-1,3-thiazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its effects on various biological pathways and its potential therapeutic applications .

Medicine: In medicine, the compound is being investigated for its potential use in treating diseases such as cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry: Industrially, 2-(Cyclopentylamino)-1,3-thiazol-4-ylmethanone is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-1,3-thiazol-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and pharmacological uniqueness is highlighted through comparisons with analogous thiazole-piperidine/piperazine derivatives. Key examples include:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Thiazole) Nitrogen Ring Molecular Weight (g/mol) Key Biological Activities Reference
Target Compound 2-(Cyclopentylamino) 4-Phenylpiperidine ~420 (estimated) Antitumor, CNS modulation -
{2-[(4-Methoxybenzyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)methanone 2-(4-Methoxybenzylamino) 4-Phenylpiperazine 408.5 Antitumor, Antimicrobial
(4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone 2-Phenylamino 4-(2-Fluorophenyl)piperazine 396.4 Neurological, Anticancer
3,4-Dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone 2-(4-Methoxyanilino) Isoquinoline 379.4 PRMT5 inhibition, Anticancer

Key Structural and Functional Differences

Thiazole Substituents: The cyclopentylamino group in the target compound increases steric bulk and lipophilicity compared to the 4-methoxybenzylamino group in , which may enhance blood-brain barrier penetration and metabolic stability. Substitutions like phenylamino (as in ) or 4-methoxyanilino (as in ) alter electronic properties, affecting binding affinity to enzymes like PRMT5 or neurotransmitter receptors.

Nitrogen-Containing Rings: Piperidine vs. 4-Phenyl Substitution: The phenyl group on piperidine/piperazine enhances hydrophobic interactions in receptor binding pockets, a feature shared with fluorophenyl derivatives in but absent in isoquinoline-based compounds like .

Biological Activity: CNS Activity: Piperazine derivatives (e.g., ) are linked to enhanced CNS effects due to their affinity for serotonin/dopamine receptors. The target compound’s piperidine moiety may offer distinct selectivity profiles. Antitumor Mechanisms: Thiazole derivatives with piperazine/piperidine groups often inhibit enzymes like PRMT5 () or disrupt microtubule assembly, whereas the cyclopentylamino group in the target compound could modulate kinase signaling pathways.

Unique Advantages of the Target Compound

Enhanced Selectivity: The cyclopentylamino group’s steric bulk may reduce off-target effects compared to smaller substituents like methoxybenzylamino.

Improved Pharmacokinetics : Higher lipophilicity from the phenylpiperidine moiety could enhance bioavailability and CNS penetration relative to piperazine-based analogs .

Synergistic Functionality : The combination of thiazole and phenylpiperidine enables dual mechanisms—e.g., enzyme inhibition and receptor modulation—unlike simpler thiazole derivatives .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing 2-(Cyclopentylamino)-1,3-thiazol-4-ylmethanone with high yield and purity?

Answer:
The synthesis typically involves a multi-step pathway:

  • Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile, optimized at 60–80°C for 6–8 hours .
  • Piperidine Coupling : Amide bond formation between the thiazole intermediate and 4-phenylpiperidine using coupling agents like EDCI/HOBt in dichloromethane (DCM) or DMF, monitored via TLC .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
    Key factors include solvent polarity, temperature control, and catalyst selection (e.g., triethylamine for acid scavenging) .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of 2-(Cyclopentylamino)-1,3-thiazol-4-ylmethanone?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify cyclopentyl, thiazole, and piperidine moieties (e.g., δ 2.5–3.5 ppm for piperidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • X-ray Crystallography : For absolute configuration determination, particularly if chiral centers are present .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Answer:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., cell line specificity, serum concentration) to isolate variables .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, Cohen’s d) to compare datasets and identify confounding factors like solvent choice (DMSO vs. saline) .
  • Dose-Response Curves : Validate EC50_{50} values across multiple replicates to assess reproducibility .

Advanced: What computational strategies are effective for predicting the pharmacological targets of 2-(Cyclopentylamino)-1,3-thiazol-4-ylmethanone?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to neurotransmitter receptors (e.g., serotonin 5-HT2A_{2A} or dopamine D2_2) based on structural analogs .
  • QSAR Modeling : Train models on datasets of piperidine-thiazole derivatives to predict affinity for kinase or GPCR targets .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

Basic: How does the reactivity of the thiazole and piperidine moieties influence derivatization strategies?

Answer:

  • Thiazole Modifications : Electrophilic substitution at C5 (e.g., bromination) or N-alkylation of the cyclopentylamino group under basic conditions .
  • Piperidine Functionalization : Reductive amination or Suzuki coupling at the phenyl ring to introduce bioisosteres .
  • Solvent Sensitivity : Avoid protic solvents (e.g., water) during amide bond formation to prevent hydrolysis .

Advanced: What experimental approaches address discrepancies between in vitro and in vivo efficacy of this compound?

Answer:

  • PK/PD Studies : Measure bioavailability, half-life, and tissue distribution in rodent models using LC-MS/MS .
  • Metabolite Screening : Identify phase I/II metabolites via liver microsome assays to assess inactivation pathways .
  • Blood-Brain Barrier Penetration : Use in situ perfusion models or P-gp inhibition studies to optimize CNS targeting .

Basic: What are the best practices for characterizing stereochemical purity in analogs of this compound?

Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD) : Confirm enantiomeric excess (>99%) by comparing experimental and simulated spectra .
  • X-ray Diffraction : Resolve absolute configuration of single crystals grown via vapor diffusion .

Advanced: How can researchers optimize reaction selectivity when synthesizing structurally similar derivatives?

Answer:

  • Protecting Groups : Temporarily block the cyclopentylamino group with Boc anhydride during piperidine functionalization .
  • Microwave Synthesis : Enhance regioselectivity in cyclization steps by reducing side reactions (e.g., 100°C, 30 minutes) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for cross-coupling reactions to minimize by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Cyclopentylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone
Reactant of Route 2
Reactant of Route 2
[2-(Cyclopentylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.